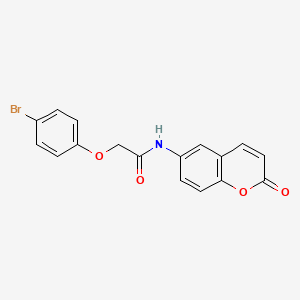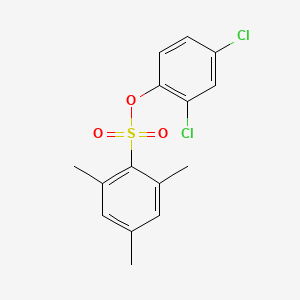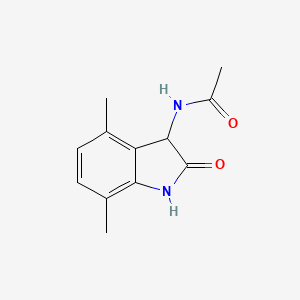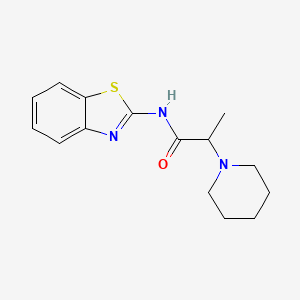
4-(2-furoyl)-N-(2-phenylethyl)-1-piperazinecarbothioamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of derivatives similar to 4-(2-Furoyl)-N-(2-phenylethyl)-1-piperazinecarbothioamide involves multiple steps, starting from 2-acetylfuran and incorporating various chemical moieties through reactions like Claisen Schmidt condensation, cyclization with hydroxylamine hydrochloride, and Mannich’s reaction. These synthesized compounds are structurally confirmed by spectral data including IR, 1H-NMR, and EI-MS (Kumar et al., 2017).
Molecular Structure Analysis
The molecular structure of similar compounds is elucidated through spectroscopic techniques like IR, 1H NMR, and EI-MS, providing insights into the compound's framework and the arrangement of its functional groups (Hussain et al., 2016).
Chemical Reactions and Properties
The chemical reactivity of these compounds, including their ability to undergo various chemical reactions, contributes to their potential as therapeutic agents. For instance, their interaction with butyrylcholinesterase enzyme highlights their potential in treating diseases like Alzheimer's by inhibiting specific enzymes (Hussain et al., 2016).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are determined using standard laboratory techniques. These properties are crucial for the compound's application in drug formulation and delivery.
Chemical Properties Analysis
Chemical properties, such as stability under different conditions, reactivity with other chemical agents, and the potential for modifications to enhance therapeutic efficacy, are explored through various chemical analyses. The antimicrobial activity against different bacterial strains demonstrates the compound's potential as a therapeutic agent with specific biological activities (Hussain et al., 2018).
Propiedades
IUPAC Name |
4-(furan-2-carbonyl)-N-(2-phenylethyl)piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c22-17(16-7-4-14-23-16)20-10-12-21(13-11-20)18(24)19-9-8-15-5-2-1-3-6-15/h1-7,14H,8-13H2,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKWWSXFWACYTGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CO2)C(=S)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-furylmethyl)-5,6-dimethyl-7-(4-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B4543528.png)
![2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(3-methylphenyl)propanamide](/img/structure/B4543531.png)




![N-(sec-butyl)-N'-[1-(4-tert-butylphenyl)ethyl]urea](/img/structure/B4543581.png)

![N-(2-methoxyethyl)-3-[(4-methyl-1-piperidinyl)carbonyl]-4-(methylthio)benzenesulfonamide](/img/structure/B4543595.png)

![2-(1-(3-methyl-2-buten-1-yl)-4-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B4543606.png)

![N-[1-(2,5-dimethoxyphenyl)ethyl]-N'-(4-methylphenyl)thiourea](/img/structure/B4543619.png)
![3-(2-chlorophenyl)-N-[2-(1-piperidinylcarbonyl)phenyl]propanamide](/img/structure/B4543626.png)